molecular formula C9H9N3O B6591732 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 1516833-31-0

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No. B6591732
CAS RN: 1516833-31-0
M. Wt: 175.19 g/mol
InChI Key: HJTPTRBRPJZZKW-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a chemical compound with the CAS Number: 1516833-31-0. It has a molecular weight of 175.19 and its molecular formula is C9H9N3O . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H9N3O/c1-6-3-7 (5-13)8-4-10-12 (2)9 (8)11-6/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid compound. It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Kinase Inhibitor Design Pyrazolo[3,4-b]pyridine derivatives, including structures similar to 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, have proven to be particularly versatile for the design of kinase inhibitors. These compounds can interact with kinases in multiple ways, often binding to the hinge region of the kinase domain. This flexibility in interaction allows for the development of potent and selective kinase inhibitors, which are crucial for therapeutic applications in cancer and other diseases where kinase activity is dysregulated. This class of compounds has been extensively explored in patent literature, indicating a strong interest from both academic and industrial research sectors in leveraging their chemical properties for therapeutic purposes (Wenglowsky, 2013).

Organocatalysis in Synthesis The application of organocatalysts in synthesizing heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, underscores the significance of this compound in organic chemistry. Organocatalytic approaches facilitate the construction of complex molecules, such as tetrahydrobenzo[b]pyrans, highlighting the role of pyrazolo[3,4-b]pyridine derivatives in advancing synthetic methodologies (Kiyani, 2018).

Biological and Medicinal Applications The structural and chemical properties of pyrazolo[3,4-b]pyridine derivatives contribute to their biological significance, particularly in the development of N-oxide molecules for organic synthesis, catalysis, and drug applications. These compounds have been highlighted for their potential in forming metal complexes, designing catalysts, and exhibiting various biological activities, including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261, P305+P351+P338 .

properties

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-7(5-13)8-4-10-12(2)9(8)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPTRBRPJZZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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